N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-16(2)24-22(28)21(27)23-15-20(26-12-5-4-6-13-26)18-9-10-19-17(14-18)8-7-11-25(19)3/h9-10,14,16,20H,4-8,11-13,15H2,1-3H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVEBOVNRIAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1-methyl-1,2,3,4-tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The next step involves the introduction of the piperidine ring. This can be done through a nucleophilic substitution reaction where the tetrahydroquinoline derivative reacts with a piperidine derivative.
Formation of the Ethanediamide Moiety: The final step involves the formation of the ethanediamide moiety. This can be achieved through an amidation reaction where the intermediate product reacts with an isopropylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the amide moieties, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may have potential applications as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm this.
Industry
In industry, this compound can be used in the development of new materials. Its unique properties may make it suitable for use in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The tetrahydroquinoline core and piperidine ring allow it to bind to various receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compound 24 (6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one)
Compound 26 (N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide)
- Core Structure: Tetrahydroquinolin-2-one with a dimethylaminoethyl chain.
- Key Differences: Substitutes piperidine with dimethylaminoethyl and introduces a thiophene carboximidamide group.
- Synthesis : Formed via reaction with methylthioimidate hydroiodide (56% yield) .
- Bioactivity : Likely targets parasitic enzymes due to the thiophene moiety’s electrophilic properties.
(R)-N-(1-((5-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide (Compound 10)
- Core Structure : Tetrahydronaphthalene fused with a piperidine-phenylpropionamide system.
- Key Differences: Replaces tetrahydroquinoline with a tetrahydronaphthalene core and incorporates a phenylpropionamide group.
- Synthesis : Achieved via tert-butyl carbamate deprotection (71% yield) .
- Bioactivity: Demonstrates enhanced solubility and receptor-binding affinity compared to quinoline-based analogues.
Functional Analogues with Ethanediamide Moieties
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
- Core Structure: Shares the tetrahydroquinoline-ethanediamide backbone but substitutes piperidine with a benzodioxol group.
- Key Differences : The benzodioxol group enhances metabolic stability but reduces steric bulk compared to piperidine.
- Bioactivity : Exhibits antimalarial activity via falcipain inhibition, with IC₅₀ values comparable to the target compound .
N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD)
- Core Structure : Indole-carboxamide linked to a biphenylcarbonyl group.
- Key Differences: Replaces tetrahydroquinoline with an indole ring; lacks piperidine but retains a carboxamide function.
- Bioactivity : Targets falcipain with higher selectivity but lower solubility than QODs .
Comparative Analysis of Key Properties
Mechanistic and Computational Insights
- Bioactivity Correlation: Compounds with tetrahydroquinoline or tetrahydronaphthalene cores exhibit protease inhibition due to their planar aromatic systems, which facilitate π-π stacking with enzyme active sites .
- Structural Influence of Piperidine: The piperidine group in the target QOD enhances lipophilicity and membrane permeability compared to pyrrolidine or dimethylaminoethyl substituents .
- Molecular Similarity Metrics : Tanimoto and Dice indices suggest moderate similarity (0.6–0.8) between the target QOD and ICD, primarily due to shared carboxamide functionalities .
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O2 |
| Molecular Weight | 384.52 g/mol |
| LogP (Partition Coefficient) | 1.316 |
| Water Solubility (LogSw) | -2.17 |
| pKa (Acid Dissociation Constant) | 8.53 |
| Polar Surface Area | 54.989 Ų |
This profile indicates that the compound is moderately lipophilic with limited water solubility, which may affect its bioavailability and distribution in biological systems.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Molecular Targets:
- Enzymes: The compound may inhibit specific enzymes involved in signaling pathways.
- Receptors: It might bind to cell surface receptors, modulating their activity.
Pathways Involved:
- Signaling Pathways: The compound could influence pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have demonstrated effectiveness against Mycobacterium tuberculosis, inhibiting growth and affecting cell wall synthesis mechanisms .
Inhibition of Nitric Oxide Synthase (nNOS)
A related study focused on the synthesis and biological evaluation of nNOS inhibitors indicated that compounds similar to this compound show selective inhibition against nNOS over eNOS and iNOS. The selectivity ratios suggest that these compounds could serve as potential therapeutic agents for neurological disorders associated with nitric oxide dysregulation .
Case Studies
Case Study 1: nNOS Inhibition
In a study evaluating various tetrahydroquinoline analogues for nNOS inhibition:
- Compound 51 showed an IC50 of 93 nM against nNOS, demonstrating significant potency.
Table: Inhibitory Activities of Tetrahydroquinoline Derivatives
| Compound | IC50 (nM) | Selectivity (nNOS/eNOS) |
|---|---|---|
| 26 | 0.58 | >100 |
| 51 | 93 | >1000 |
This data suggests that modifications to the tetrahydroquinoline scaffold can enhance inhibitory activity and selectivity for nNOS.
Case Study 2: Antimicrobial Efficacy
Another study highlighted the antimicrobial efficacy of tetrahydroquinoline derivatives against Trypanosoma brucei, indicating potential applications in treating parasitic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
